

# Spectroscopic data of Ranolazine- $\beta$ -D-lactoside (NMR, MS, IR).

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## Compound of Interest

Compound Name: *Ranolazine- $\beta$ -D-lactoside*

Cat. No.: *B1159475*

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## Technical Characterization Guide: Ranolazine- $\beta$ -D-lactoside

### Executive Summary & Molecular Framework

**Ranolazine- $\beta$ -D-lactoside** represents a strategic fusion of the lipophilic piperazine core of Ranolazine with the hydrophilic disaccharide lactose. The primary challenge in characterizing this molecule lies in distinguishing the complex overlapping signals of the carbohydrate moiety from the aliphatic spacers of the drug, and confirming the stereochemistry of the newly formed glycosidic bond.

- Molecular Formula:
- Molecular Weight: 751.83 g/mol
- Core Moiety: Ranolazine (Piperazine derivative)[1][2][3][4][5]
- Glycon Moiety: Lactose (

-D-galactopyranosyl-(1

4)-D-glucopyranose)

- Linkage:

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-glycosidic bond at Ranolazine C-2' position.

## Spectroscopic Profiling (Data & Analysis)

### A. Mass Spectrometry (ESI-MS/HRMS)

Objective: Confirm molecular weight and analyze fragmentation to verify the conjugate structure.

Methodology: Electrospray Ionization (ESI) in Positive Mode is the standard.[6] The molecule protonates readily at the basic piperazine nitrogens.

Ion Species	Theoretical m/z	Interpretation
	752.37	Protonated molecular ion. Primary identification peak.[5] [7]
	774.35	Sodium adduct. Common in glycosides due to sugar chelation.
	376.69	Doubly charged species (common due to multiple basic sites).
Fragment A	428.25	. Result of glycosidic bond cleavage (Source-Induced Dissociation).
Fragment B	325.11	. Oxocarbenium ion of the disaccharide.

Diagnostic Insight: The presence of the m/z 428 fragment alongside the parent ion m/z 752 is the "Self-Validating" signature. It confirms that the Ranolazine core is intact and was successfully conjugated to a labile sugar moiety.

## B. Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups and confirm the presence of both the carbohydrate and the drug amide.

Methodology: Attenuated Total Reflectance (ATR) on solid sample.

Frequency ( )	Assignment	Structural Origin
3200 – 3500	O-H Stretch (Strong, Broad)	Multiple hydroxyl groups from the Lactose moiety. (Significantly broader than pure Ranolazine).
2800 – 3000	C-H Stretch (Medium)	Aliphatic chains of the piperazine and propyl linkers.
1655 – 1690	Amide I (C=O)	Acetamide carbonyl of Ranolazine. Diagnostic for the drug core.
1590	C=C Aromatic	2,6-Dimethylphenyl ring breathing.
1000 – 1150	C-O-C / C-O Stretch (Strong)	"Sugar Fingerprint" region. Overlapping ether bands from Ranolazine and glycosidic bonds.

## C. Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon-hydrogen framework and rigorously prove the

-configuration of the linkage. Solvent: DMSO-

(Preferred for solubility of both moieties) or

(if salt form). Data below assumes DMSO-

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## **NMR (500 MHz) – Key Diagnostic Signals**

(ppm)	Multiplicity	(Hz)	Integration	Assignment	Validation Note
7.0 – 7.3	Multiplet	-	3H	Ar-H (Phenyl)	Ranolazine aromatic core.
6.8 – 6.9	Multiplet	-	4H	Ar-H (Phenoxy)	Methoxyphenoxy aromatic ring.
4.35	Doublet	7.8	1H	H-1 (Glc)	Anomeric Proton. Hz confirms -linkage.
4.22	Doublet	7.5	1H	H-1' (Gal)	Anomeric proton of the internal Galactose unit.
4.0 – 4.1	Multiplet	-	1H	Ranolazine CH-O	Shifted downfield (~0.5 ppm) vs. free drug due to glycosylation.
3.73	Singlet	-	3H		Methoxy group on phenoxy ring.
3.0 – 3.8	Complex	-	~12H	Sugar Ring H	"Sugar bulk" region. Overlaps with piperazine signals.[5]

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2.12	Singlet	-	6H	Dimethyl signals on the amide phenyl ring.
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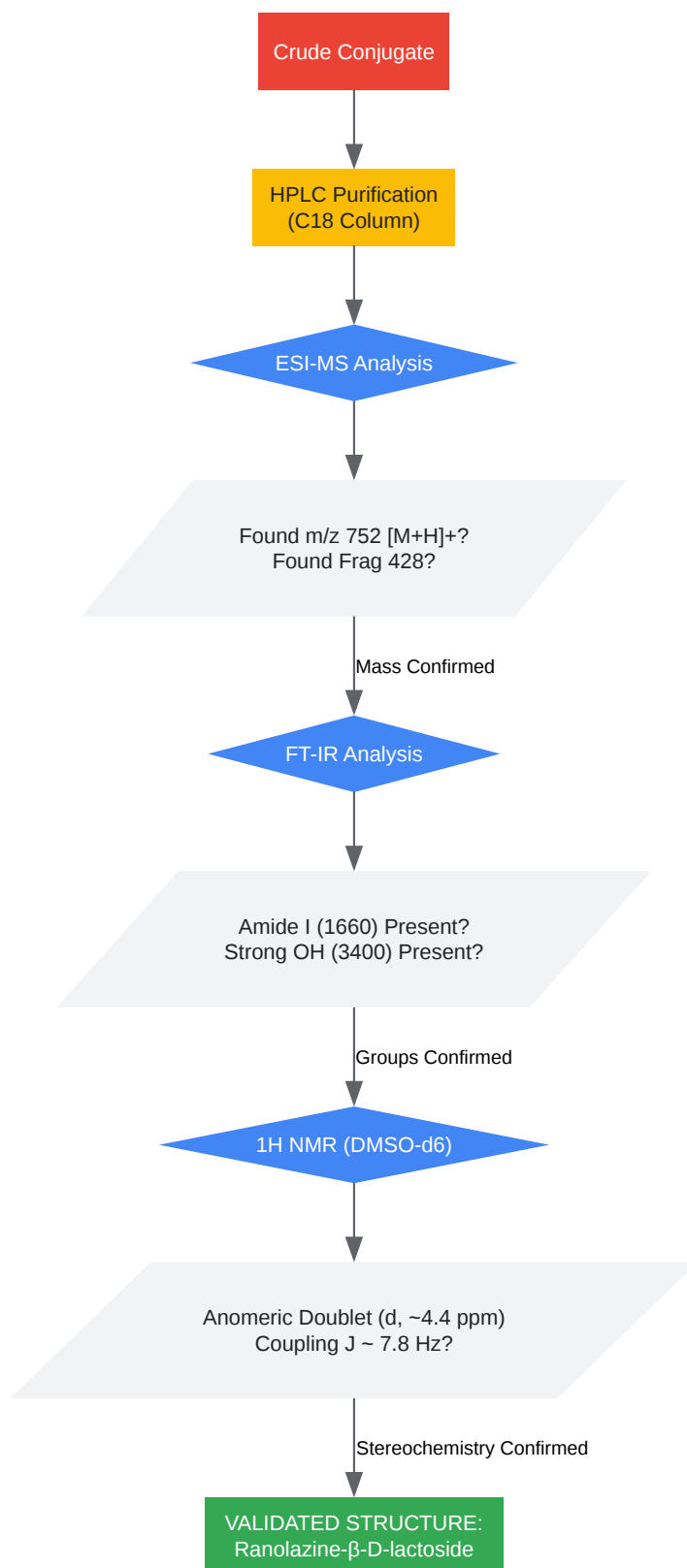
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## NMR (125 MHz) – Key Diagnostic Signals

- Carbonyl: ~168 ppm (Amide C=O).
- Anomeric Carbons:
  - ~103.5 ppm: Galactose C-1'.
  - ~100.2 ppm: Glucose C-1 (Linked to Ranolazine). The chemical shift of this carbon is critical;
    - anomers typically appear upfield (~95 ppm), while
    - anomers are downfield (~100+ ppm).
- Drug Core: 150-110 ppm (Aromatic carbons), ~56 ppm ( ), ~53 ppm (Piperazine carbons).

## Structural Validation Logic (Graphviz)

The following diagram illustrates the logical workflow to confirm the structure of **Ranolazine- $\beta$ -D-lactoside**, moving from raw data to structural certainty.



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Caption: Logical workflow for the spectroscopic validation of **Ranolazine-β-D-lactoside**.

## Experimental Protocols

### Protocol 1: Sample Preparation for NMR

- Rationale: Lactose is highly polar; Ranolazine is moderately lipophilic. This amphiphilic nature requires a solvent that disrupts hydrogen bonding without aggregating the molecule.
- Step 1: Weigh 5–10 mg of the purified **Ranolazine- $\beta$ -D-lactoside**.
- Step 2: Dissolve in 0.6 mL of DMSO-  
(Dimethyl sulfoxide-d<sub>6</sub>).
- Step 3: If resolution in the sugar region is poor due to OH signal broadening, add 1 drop of  
to the tube and shake. This exchanges the hydroxyl protons, removing them from the spectrum and simplifying the "sugar bulk" region (3.0–4.0 ppm) to allow visualization of the ring protons.

### Protocol 2: High-Resolution Mass Spectrometry (HRMS)

- Instrument: Q-TOF or Orbitrap.
- Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.
- Flow Rate: 10  
L/min (Direct Infusion).
- Settings:
  - Capillary Voltage: 3.5 kV.
  - Cone Voltage: 30 V (Keep low to prevent premature fragmentation of the glycosidic bond).
  - Source Temp: 120°C.

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